A Comprehensive Technical Guide to the Physicochemical Properties of Hexadecyl Isothiocyanate
A Comprehensive Technical Guide to the Physicochemical Properties of Hexadecyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyl isothiocyanate (C₁₇H₃₃NS), a long-chain alkyl isothiocyanate, presents a unique combination of a lipophilic sixteen-carbon chain and a reactive isothiocyanate functional group. This guide provides an in-depth analysis of its core physicochemical properties, offering a critical resource for professionals in chemical synthesis, materials science, and drug development. We will explore its structural and molecular characteristics, thermal properties, solubility, and spectral signature. Furthermore, this document details established protocols for its synthesis and characterization, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. Safety and handling protocols are also extensively covered to promote safe laboratory practices.
Introduction: The Significance of the Isothiocyanate Moiety
Isothiocyanates (R–N=C=S) are a class of organosulfur compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their utility also extends to synthetic chemistry, where the electrophilic carbon atom of the isothiocyanate group serves as a versatile handle for a variety of chemical transformations.[1] The long alkyl chain of hexadecyl isothiocyanate imparts significant lipophilicity, making it an interesting candidate for applications requiring interaction with lipid bilayers or nonpolar environments. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application and for the rational design of new materials and therapeutic agents.
Core Physicochemical Properties
The properties of Hexadecyl Isothiocyanate are a direct consequence of its molecular structure: a long, nonpolar alkyl chain and the polar, reactive isothiocyanate group.
Structural and Molecular Data
A summary of the key structural and molecular identifiers for Hexadecyl Isothiocyanate is presented below.
| Property | Value | Source |
| IUPAC Name | 1-isothiocyanatohexadecane | [2] |
| Synonyms | n-Hexadecyl isothiocyanate | [3] |
| CAS Number | 4426-87-3 | [2][4] |
| Molecular Formula | C₁₇H₃₃NS | [2][4][5] |
| Molecular Weight | 283.52 g/mol | [2][4][5] |
| Canonical SMILES | CCCCCCCCCCCCCCCCN=C=S | [2] |
| InChI Key | KLULJVSOVKADRQ-UHFFFAOYSA-N | [2] |
Thermal and Physical Properties
The physical state and thermal behavior are critical parameters for handling, storage, and reaction setup.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 349.8°C at 760 mmHg, 180°C at 0.35 mmHg | [2][5] |
| Density | 0.88 g/cm³ | [3][5] |
| Flash Point | 174.5°C | [5] |
Note: Data on melting point, solubility, and vapor pressure were not consistently available in the searched literature.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of isothiocyanates, including hexadecyl isothiocyanate, has been a subject of extensive research for nearly a century.[6] The most prevalent methods involve the formation of a dithiocarbamate salt intermediate, followed by desulfurization.[6]
General Synthetic Approach: From Primary Amine to Isothiocyanate
The conversion of a primary amine to an isothiocyanate is a robust and widely applicable transformation. The rationale behind this two-step, one-pot synthesis lies in the nucleophilicity of the primary amine and the electrophilicity of carbon disulfide.[1][7]
Caption: General workflow for the synthesis of Hexadecyl Isothiocyanate.
Experimental Protocol: Tosyl Chloride Mediated Synthesis
This protocol is adapted from a general and facile method for the preparation of isothiocyanates from primary amines.[7] The choice of tosyl chloride as the desulfurating agent is based on its efficiency and commercial availability.
Materials:
-
Hexadecylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve hexadecylamine in dichloromethane.
-
Dithiocarbamate Formation: To the solution, add triethylamine followed by the dropwise addition of carbon disulfide at 0°C. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the dithiocarbamate salt is typically observed as a color change or precipitation.
-
Desulfurization: Cool the mixture to 0°C and add a solution of tosyl chloride in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of hexadecyl isothiocyanate is dominated by the electrophilic carbon atom of the -N=C=S group. It readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its use in bioconjugation and as a building block in the synthesis of various heterocyclic compounds.[1] Alkyl isothiocyanates are generally less reactive than their acyl counterparts due to the lack of an electron-withdrawing acyl group.[8] Hydrolysis of isothiocyanates can occur, particularly under acidic conditions, to yield the corresponding amine.[9]
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Hexadecyl Isothiocyanate.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the isothiocyanate functional group. The key diagnostic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the region of 2000-2200 cm⁻¹.[10] Additional bands corresponding to the C-H stretching of the alkyl chain will be observed around 2850-2960 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of hexadecyl isothiocyanate is expected to be dominated by signals from the long alkyl chain. A triplet corresponding to the terminal methyl group (CH₃) would appear at approximately 0.8-0.9 ppm. A complex multiplet for the numerous methylene groups (CH₂) would be present in the 1.2-1.6 ppm region. The methylene group adjacent to the isothiocyanate function (-CH₂-NCS) would be deshielded and appear as a triplet further downfield.
-
¹³C NMR: The carbon spectrum will show a series of signals for the alkyl chain carbons. A noteworthy feature in the ¹³C NMR spectra of isothiocyanates is that the signal for the isothiocyanate carbon (-N=C =S) is often broad and may be difficult to observe, a phenomenon referred to as "near-silence."[12][13] This is attributed to the structural flexibility of the isothiocyanate group.[12]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 283.52. Fragmentation patterns would likely involve the loss of the isothiocyanate group and cleavage along the alkyl chain.
Safety, Handling, and Storage
Hexadecyl isothiocyanate is classified as a harmful and irritant compound.[3][5] It is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause severe skin burns and eye damage.[5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Skin Protection: Handle with impervious gloves and wear fire/flame-resistant and impervious clothing.[5]
-
Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[5]
Handling and Storage
-
Handling: Handle in a well-ventilated place, avoiding the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5] Some suppliers recommend storage under an inert atmosphere, such as argon.[4]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Hexadecyl Isothiocyanate. Its unique combination of a long lipophilic tail and a reactive isothiocyanate head makes it a molecule of significant interest for a range of applications. A thorough understanding of its synthesis, reactivity, spectral characteristics, and safe handling procedures, as outlined in this document, is essential for any researcher or scientist working with this compound.
References
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Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (2023). Available from: [Link]
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Isothiocyanate synthesis - Organic Chemistry Portal. Available from: [Link]
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Hexadecyl isothiocyanate, min 95%, 1 gram - CP Lab Safety. Available from: [Link]
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Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... - PubMed. (2015-05-01). Available from: [Link]
-
Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. (1973). Available from: [Link]
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-
Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. (2015). Available from: [Link]
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Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate | Request PDF - ResearchGate. (2015-08-10). Available from: [Link]
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Isothiocyanate - Wikipedia. Available from: [Link]
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Synthesis of Isothiocyanates: An Update - PMC - NIH. (2022). Available from: [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
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Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - RSC Publishing. (1992). Available from: [Link]
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WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry. (2000-06-22). Available from: [Link]
-
Isothiocyanates: a Review - Research Journal of Pharmacognosy. (2018-03-13). Available from: [Link]
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Methyl isothiocyanate - Wikipedia. Available from: [Link]
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Thiocyanates and Isothiocyanates, Organic - ResearchGate. Available from: [Link]
-
Hexadecanethiol - Wikipedia. Available from: [Link]
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